Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane
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Overview
Description
Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane is a complex organosilicon compound It is characterized by the presence of a trimethylsilyl group attached to a butynyl chain, which is further substituted with a peroxy group and a methylpentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane typically involves multiple steps. One common method includes the following steps:
Formation of the Butynyl Intermediate: The initial step involves the synthesis of a butynyl intermediate through the reaction of an alkyne with a suitable halogenated compound under basic conditions.
Introduction of the Peroxy Group: The butynyl intermediate is then reacted with a peroxy compound, such as a hydroperoxide, in the presence of a catalyst to introduce the peroxy group.
Attachment of the Trimethylsilyl Group: Finally, the trimethylsilyl group is introduced through a silylation reaction using a trimethylsilyl halide and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, choice of solvents, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane undergoes various types of chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the peroxy group can yield alcohols or other reduced species.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out under mild conditions to prevent decomposition.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through silylation and peroxidation reactions.
Biology: The compound’s peroxy group makes it useful in studies involving oxidative stress and its effects on biological systems.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane involves its ability to undergo oxidation and reduction reactions. The peroxy group can generate reactive oxygen species, which can interact with various molecular targets, including proteins, lipids, and nucleic acids. These interactions can lead to oxidative modifications and changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the peroxy and methylpentyl groups.
Trimethylsilylperoxide: Contains a peroxy group but lacks the butynyl and methylpentyl groups.
Trimethylsilylbutyne: Similar but lacks the peroxy group.
Uniqueness
Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane is unique due to the combination of its trimethylsilyl, peroxy, and butynyl groups
Properties
CAS No. |
148960-04-7 |
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Molecular Formula |
C14H28O2Si |
Molecular Weight |
256.46 g/mol |
IUPAC Name |
trimethyl-[3-methyl-3-(2-methylpentan-2-ylperoxy)but-1-ynyl]silane |
InChI |
InChI=1S/C14H28O2Si/c1-9-10-13(2,3)15-16-14(4,5)11-12-17(6,7)8/h9-10H2,1-8H3 |
InChI Key |
HYAMRGKKRAGJOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)OOC(C)(C)C#C[Si](C)(C)C |
Origin of Product |
United States |
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